![molecular formula C16H19BO4S B1225357 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate CAS No. 690632-26-9](/img/structure/B1225357.png)
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate
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Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate, also known as Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate, is a useful research compound. Its molecular formula is C16H19BO4S and its molecular weight is 318.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It is utilized in various transformation processes due to its high stability and reactivity. Specifically, it can be used in the synthesis of complex molecules through nucleophilic and amidation reactions .
Drug Development
In the pharmaceutical industry, this compound is used in the asymmetric synthesis of amino acids and in the Suzuki coupling reactions, which are pivotal for creating diverse medicinal compounds. Its role in drug development is significant, particularly in the synthesis of enzyme inhibitors and ligand drugs .
Cancer Treatment Research
Boric acid compounds, such as this one, have been studied for their potential in treating cancer. They are known to induce apoptosis in certain cancer cell lines, including colon and lung cancer cells, by generating reactive oxygen species .
Fluorescent Probes
The compound’s borate group makes it suitable for use as a fluorescent probe. It can identify various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and diagnostics .
Stimulus-Responsive Drug Carriers
Due to the boronic ester bonds’ ability to respond to microenvironmental changes, such as pH, glucose, and ATP, this compound is used in constructing stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes effectively .
Analytical Chemistry
In analytical chemistry, the compound’s ability to form complexes with various molecules is exploited. It can be used to protect diols during analysis and to aid in the detection and quantification of analytes in complex mixtures .
properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO4S/c1-15(2)16(3,4)21-17(20-15)11-6-7-12-10(8-11)9-13(22-12)14(18)19-5/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYQFYKHKQJYJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383295 |
Source
|
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
CAS RN |
690632-26-9 |
Source
|
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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